N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Description
N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a complex organic compound featuring a pyridine ring, an oxazole ring, and a piperidine ring
Properties
IUPAC Name |
N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14(2)3-4-15-5-6-18(20-13-15)21-19(24)23-10-7-16(8-11-23)17-9-12-25-22-17/h5-6,9,12-14,16H,3-4,7-8,10-11H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRRTXJJXQDBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CN=C(C=C1)NC(=O)N2CCC(CC2)C3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the 5-position is functionalized with a 3-methylbutyl group through a Friedel-Crafts alkylation.
Oxazole Ring Formation: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Piperidine Ring Introduction: The piperidine ring is then constructed through a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with the intermediate compound.
Final Coupling: The final step involves coupling the piperidine derivative with the oxazole-pyridine intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or other reduced forms.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the oxazole ring.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets, such as receptors or enzymes.
Chemical Biology: It can serve as a probe to study the mechanisms of action of related bioactive compounds.
Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity. The pyridine and oxazole rings can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-[5-(3-methylbutyl)pyridin-2-yl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide: shares structural similarities with other heterocyclic compounds used in medicinal chemistry, such as:
Uniqueness
The unique combination of the pyridine, oxazole, and piperidine rings in this compound provides a distinct scaffold that can be exploited for specific biological activities. Its structural diversity allows for multiple points of interaction with biological targets, potentially leading to high specificity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
